molecular formula C20H28N2O3S B5414661 N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide

Cat. No.: B5414661
M. Wt: 376.5 g/mol
InChI Key: QDIZQMHCRQIATN-SJORKVTESA-N
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Description

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylamino group attached to a cyclobutyl ring, which is further connected to a benzodioxinylsulfanyl group via a propanamide linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyclopentylamino group: This step involves the amination of the cyclobutyl ring using cyclopentylamine under controlled conditions.

    Attachment of the benzodioxinylsulfanyl group: This step involves the formation of a thioether linkage between the cyclobutyl ring and the benzodioxinyl group.

    Formation of the propanamide linkage: This final step involves the amidation reaction to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thioether sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-20(22-17-7-6-16(17)21-14-3-1-2-4-14)9-12-26-15-5-8-18-19(13-15)25-11-10-24-18/h5,8,13-14,16-17,21H,1-4,6-7,9-12H2,(H,22,23)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIZQMHCRQIATN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCC2NC(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N[C@@H]2CC[C@@H]2NC(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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